4-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride
CAS No.: 1219971-96-6
Cat. No.: VC11977075
Molecular Formula: C19H24ClNO
Molecular Weight: 317.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219971-96-6 |
|---|---|
| Molecular Formula | C19H24ClNO |
| Molecular Weight | 317.9 g/mol |
| IUPAC Name | 4-[2-(4-phenylphenoxy)ethyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C19H23NO.ClH/c1-2-4-17(5-3-1)18-6-8-19(9-7-18)21-15-12-16-10-13-20-14-11-16;/h1-9,16,20H,10-15H2;1H |
| Standard InChI Key | FOUWOEFFKUYTCF-UHFFFAOYSA-N |
| SMILES | C1CNCCC1CCOC2=CC=C(C=C2)C3=CC=CC=C3.Cl |
| Canonical SMILES | C1CNCCC1CCOC2=CC=C(C=C2)C3=CC=CC=C3.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a piperidine ring substituted at the 4-position with a 2-([1,1'-biphenyl]-4-yloxy)ethyl group. The biphenyl moiety consists of two phenyl rings connected at the para-positions, creating a planar hydrophobic region that enhances binding affinity to aromatic-rich protein pockets . The ethyloxy linker provides flexibility, enabling optimal spatial orientation for target engagement. The hydrochloride salt improves solubility in aqueous media, a critical factor for bioavailability in biological systems .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 317.9 g/mol |
| IUPAC Name | 4-[2-(4-phenylphenoxy)ethyl]piperidine hydrochloride |
| CAS Number | 1219971-96-6 |
| SMILES | C1CNCCC1CCOC2=CC=C(C=C2)C3=CC=CC=C3.Cl |
Synthesis and Optimization
The synthesis involves a multi-step process:
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Alkylation of 4-phenylphenol: Reacting 4-phenylphenol with 1,2-dibromoethane in the presence of a base (e.g., potassium carbonate) yields 2-(4-phenylphenoxy)ethyl bromide .
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Nucleophilic Substitution: The bromide intermediate undergoes nucleophilic attack by piperidine in a polar aprotic solvent (e.g., acetonitrile), forming the piperidine-ethyl-biphenyl ether backbone .
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Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, which is purified via recrystallization .
Industrial-scale synthesis requires optimization of reaction conditions (e.g., temperature, solvent polarity) to maximize yield and minimize byproducts. Characterization relies on nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and elemental analysis .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar solvents such as ethanol (≈15 mg/mL) and water (≈5 mg/mL at pH 7.4) . The hydrochloride salt enhances aqueous solubility compared to the free base. Stability studies indicate decomposition at temperatures above 150°C, with optimal storage conditions at 2–8°C under inert gas.
Spectroscopic Data
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-NMR (400 MHz, DMSO-): δ 7.60–7.55 (m, 4H, biphenyl), 7.45–7.40 (m, 2H), 7.35–7.30 (m, 3H), 4.10 (t, Hz, 2H, OCH), 3.20–3.10 (m, 2H, NCH), 2.90–2.70 (m, 5H, piperidine).
Biological Activity and Mechanisms
Receptor Affinity and Selectivity
While direct binding assays for this compound are unavailable, structurally related piperidine derivatives demonstrate high affinity for histamine H receptors (HR) and sigma-1 receptors (σR) . For example, analogs with 4-pyridylpiperidine moieties exhibit values of 6.2 nM for HR and 4.5 nM for σR, suggesting potential dual-target activity . The biphenyl group likely enhances hydrophobic interactions with receptor pockets, while the piperidine nitrogen participates in hydrogen bonding .
Therapeutic Implications
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Neuropathic Pain: σR antagonists show efficacy in rodent models of neuropathic pain, reducing hyperalgesia by modulating calcium signaling in dorsal root ganglia .
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Cognitive Disorders: HR antagonists enhance acetylcholine release in the prefrontal cortex, improving cognition in Alzheimer’s disease models .
Table 2: Comparative Affinity of Piperidine Analogs
| Compound | HR (nM) | σR (nM) |
|---|---|---|
| 4-Pyridylpiperidine | 6.2 | 4.5 |
| Piperidine (unsubstituted) | 28.0 | 18.0 |
| Azepane | 47.0 | 103.0 |
Applications in Drug Development
Lead Optimization Strategies
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Linker Length Variation: Extending the ethyl spacer to propyl or butyl reduces HR affinity (e.g., increases from 6.2 nM to 88.9 nM) , highlighting the critical role of chain length in target engagement.
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Substituent Effects: Introducing electron-withdrawing groups (e.g., -CF) on the biphenyl ring improves metabolic stability but may reduce blood-brain barrier permeability .
Preclinical Challenges
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Pharmacokinetics: High logP (≈3.5) predicts favorable membrane permeability but may limit aqueous solubility, necessitating prodrug strategies.
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Toxicity: Piperidine derivatives can inhibit cytochrome P450 enzymes, requiring rigorous metabolic profiling .
Future Research Directions
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Target Validation: Conduct radioligand binding assays to quantify affinity for HR, σR, and related targets (e.g., dopamine D receptors).
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In Vivo Efficacy: Evaluate analgesic and cognitive-enhancing effects in murine models of neuropathic pain and Alzheimer’s disease.
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Structural Modifications: Explore replacing the biphenyl group with heteroaromatic rings (e.g., pyridyl) to optimize receptor selectivity.
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